Lopinavir-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

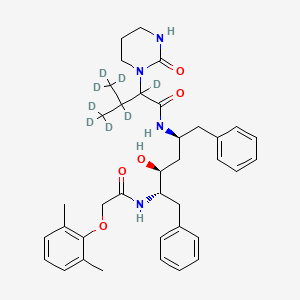

2D Structure

Properties

IUPAC Name |

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHKTHWMRKYKJE-JOYHXWCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Lopinavir-d8. This compound is the deuterated analog of Lopinavir, a potent HIV-1 protease inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Lopinavir in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.

Core Chemical and Physical Properties

This compound is a synthetic, isotopically labeled version of Lopinavir, where eight hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical reactivity, making it an ideal internal standard for analytical applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₇H₄₀D₈N₄O₅ | [1][2][3] |

| Molecular Weight | 636.85 g/mol | [1][3] |

| CAS Number | 1224729-35-4, 1322625-54-6 | [4][5] |

| IUPAC Name | 2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide | [6] |

| Physical State | Solid | [2] |

| Melting Point | >96°C (decomposes) | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO (10 mM) | [2][3] |

| Storage Conditions | Long-term storage at 2-8°C or -20°C is recommended. |

Chemical Structure

The molecular structure of this compound is complex, featuring multiple chiral centers. The deuteration is typically on the methyl and pentyl groups of the butanamide side chain.

| Identifier | Value | Reference(s) |

| SMILES | CC(C=CC=C1C)=C1OCC(N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--NC(--INVALID-LINK--([2H])C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])=O)=O | [3] |

| InChI | InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D |

Mechanism of Action: HIV-1 Protease Inhibition

Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease. This viral enzyme is crucial for the proteolytic cleavage of viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. Lopinavir's structure is designed to mimic the natural substrate of the HIV-1 protease, allowing it to bind to the active site with high affinity. However, the hydroxyethylene core of Lopinavir is non-cleavable, thus inactivating the enzyme and preventing the maturation of the virus.

References

This technical guide provides comprehensive information on Lopinavir-d8 for researchers, scientists, and drug development professionals. It covers the chemical properties, analytical applications, and mechanism of action of this deuterated analog of Lopinavir.

Quantitative Data Summary

This compound is a stable isotope-labeled version of Lopinavir, an antiretroviral protease inhibitor. It is crucial to note that there are different deuterated forms of Lopinavir available, which are distinguished by different CAS numbers and molecular formulas. The two commonly referenced forms are detailed below.

| Property | This compound | This compound |

| CAS Number | 1322625-54-6[1][2] | 1224729-35-4 |

| Molecular Formula | C₃₇H₄₀D₈N₄O₅[1][2] | C₃₇H₄₅D₃N₄O₅[3] |

| Molecular Weight | 636.85 g/mol [2] | 631.83 g/mol [4] |

| Synonyms | (αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide-d8[3] | (S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-(methyl-d3)-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide[4] |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of Lopinavir in biological matrices such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite methodology based on established practices for the analysis of Lopinavir in biological samples.[6][7][8][9]

1. Materials and Reagents:

-

Lopinavir analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Human plasma (blank)

-

Ethyl acetate

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent) is suitable.[7]

3. Preparation of Standard and Working Solutions:

-

Stock Solutions: Prepare individual stock solutions of Lopinavir and this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

-

Working Solutions:

-

Prepare a series of Lopinavir working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Prepare a this compound working solution (e.g., 20 µg/mL) by diluting the stock solution with the same solvent mixture.

-

4. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.

-

Alkalinize the sample, for instance, by adding a small volume of a suitable base.

-

Add 1 mL of ethyl acetate and vortex for 1-2 minutes to extract the analytes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

5. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and an aqueous solution containing a buffer like 0.1% formic acid or 5 mM ammonium acetate (e.g., 80:20 v/v).[6][7]

-

Flow Rate: A typical flow rate is 0.35 mL/min.[9]

-

Injection Volume: Inject 5-10 µL of the reconstituted sample.[9]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lopinavir: m/z 629.6 → 155.2[7]

-

This compound: The transition for this compound will be shifted according to the number of deuterium atoms. For an 8-deuterated standard, the precursor ion would be approximately m/z 637.6. The product ion may remain the same or be a deuterated fragment. The exact m/z values should be determined by direct infusion of the this compound standard.

-

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Lopinavir to this compound against the concentration of the calibration standards.

-

Determine the concentration of Lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Mechanism of Action of Lopinavir

Lopinavir is an inhibitor of the HIV-1 protease.[10] This enzyme is critical for the lifecycle of the HIV virus as it cleaves newly synthesized polyproteins into mature, functional proteins. By inhibiting this protease, Lopinavir prevents the maturation of the virus, resulting in the production of immature and non-infectious viral particles.[10]

Caption: Mechanism of Lopinavir as an HIV-1 Protease Inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. All Products - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 4. biovista.com [biovista.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lopinavir-d8, a deuterated analog of the HIV protease inhibitor Lopinavir. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Lopinavir in biological matrices through mass spectrometry-based assays.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and robust analytical methodologies for the determination of isotopic purity.

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated key intermediate, (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5, followed by its coupling with the Lopinavir core amine. The IUPAC name of this compound, 2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide, indicates that the deuterium atoms are located on the valine-derived moiety.

A plausible synthetic approach starts with commercially available L-Valine-d8. This deuterated amino acid is then converted to the key pyrimidine-containing carboxylic acid intermediate, which is subsequently coupled with the main amine core of Lopinavir.

Proposed Synthetic Pathway

The overall synthetic strategy can be visualized as a two-stage process: the synthesis of the deuterated side chain and its subsequent coupling to the Lopinavir core.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5

This procedure is adapted from known methods for the synthesis of the non-deuterated analog.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve L-Valine-d8 (1 equivalent) in a mixture of water and potassium hydroxide at 20-25°C.

-

Michael Addition: Cool the solution to 0°C and add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 2-3 hours.

-

N-Alkoxycarbonylation: Add an alkyl chloroformate (e.g., methyl chloroformate, 1.1 equivalents) dropwise at 0-5°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Extraction: Acidify the reaction mixture with HCl to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-cyanoethyl)-N-(alkoxycarbonyl)-L-valine-d8.

-

Reductive Cyclization: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Raney Nickel). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) in the presence of a base (e.g., sodium hydroxide).

-

Purification: After completion of the reaction (monitored by TLC or LC-MS), filter the catalyst and wash with methanol. Concentrate the filtrate, acidify with HCl, and extract the product. The crude product can be purified by crystallization or column chromatography to yield the desired deuterated carboxylic acid intermediate.

Step 2: Coupling to form this compound

This step involves the amide bond formation between the deuterated carboxylic acid and the Lopinavir core amine.

-

Activation of Carboxylic Acid: Dissolve (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5 (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane). Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and an activator like HOBt (1-hydroxybenzotriazole, 1.2 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Coupling Reaction: To the activated acid solution, add a solution of the Lopinavir core amine, (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (1 equivalent), in the same solvent. Allow the reaction to proceed at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Quantitative Data

| Step | Starting Material | Product | Yield (%) | Purity (HPLC) (%) |

| 1. Synthesis of deuterated butanoic acid | L-Valine-d8 | Intermediate Acid-d8 | 60-70 | >98 |

| 2. Coupling reaction | Intermediate Acid-d8 | This compound | 75-85 | >99 |

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter to ensure its suitability as an internal standard. It is typically determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and to calculate the isotopic enrichment.

Experimental Workflow for HR-MS Analysis

Caption: Workflow for isotopic purity analysis by HR-MS.

Protocol for HR-MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

-

LC-MS/MS Parameters:

-

LC System: UHPLC system.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute Lopinavir.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan in high-resolution mode (resolution > 60,000).

-

Scan Range: m/z 600-650.

-

-

Data Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Identify and integrate the peak areas of the different isotopologues (d0 to d8). The theoretical exact mass of the [M+H]+ ion for Lopinavir (d0) is approximately 629.37 g/mol , and for this compound is approximately 637.42 g/mol .

-

Calculate the percentage of each isotopologue.

-

The isotopic purity is typically reported as the percentage of the desired deuterated form (d8) relative to all other isotopologues.

-

Quantitative Data for Isotopic Purity (HR-MS)

| Isotopologue | Relative Abundance (%) |

| d8 (M+8) | 98.5 |

| d7 (M+7) | 1.2 |

| d6 (M+6) | 0.2 |

| d5 (M+5) | <0.1 |

| d0-d4 | Not Detected |

| Isotopic Purity (d8) | 98.5% |

| Isotopic Enrichment | >99% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.

Experimental Workflow for NMR Analysis

Caption: Workflow for isotopic enrichment analysis by NMR.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a known amount of a high-purity internal standard with a well-resolved signal (e.g., dimethyl sulfone).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the deuterated positions (which will be significantly reduced in intensity) and compare them to the integrals of protons at non-deuterated positions within the molecule.

-

The isotopic enrichment can be calculated by comparing the relative integrals of the signals from the deuterated and non-deuterated forms.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of signals at the expected chemical shifts confirms the positions of deuterium labeling.

-

Quantitative ²H NMR can also be used to determine the isotopic enrichment.

-

Data Interpretation

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the isopropyl group and the adjacent methine proton of the butanamide moiety will be significantly diminished compared to the spectrum of non-deuterated Lopinavir. By comparing the integration of these reduced signals to a stable, non-deuterated signal within the molecule (e.g., aromatic protons), the degree of deuteration can be calculated.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a multi-step process involving the preparation of a key deuterated intermediate followed by coupling to the core amine structure. Rigorous analytical characterization using HR-MS and NMR spectroscopy is essential to confirm the isotopic purity and the position of the deuterium labels. This ensures the reliability of this compound as an internal standard for accurate bioanalytical applications in drug development and clinical research.

References

- 1. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

This guide provides a detailed examination of the mechanism of action of Lopinavir, an essential antiretroviral agent. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular interactions, pharmacological properties, and the experimental methodologies used for its characterization. The role of its deuterated analogue, Lopinavir-d8, in research contexts is also elucidated.

Introduction to Lopinavir and the Role of this compound

Lopinavir is a potent and selective second-generation protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1][2] It is almost exclusively co-administered with a low dose of Ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer.[3][4] This combination, marketed as Kaletra®, is crucial because Ritonavir potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the extensive first-pass metabolism of Lopinavir.[1][5] By inhibiting CYP3A4, Ritonavir "boosts" the plasma concentration and prolongs the half-life of Lopinavir, thereby enhancing its antiviral efficacy.[1][3][6]

This compound is a deuterated version of Lopinavir, where eight hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the fundamental mechanism of action of the drug. Its primary application is in pharmacokinetic studies, where it serves as an invaluable internal standard for mass spectrometry-based quantification of Lopinavir in biological samples. The distinct mass of this compound allows it to be differentiated from the non-deuterated drug, ensuring accurate and precise concentration measurements.

Core Mechanism of Action: Inhibition of HIV-1 Protease

The primary target of Lopinavir is the HIV-1 protease, a dimeric aspartic protease essential for the viral life cycle.[3][7] This enzyme is responsible for cleaving newly synthesized Gag-Pol polyprotein precursors into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3][5] This cleavage process, known as viral maturation, is a critical step for producing infectious virions.[1][7]

Lopinavir is a peptidomimetic inhibitor, designed to mimic the structure of the natural peptide linkage that the HIV-1 protease cleaves.[3] However, it contains a non-cleavable hydroxyethylene scaffold.[3] By competitively binding to the active site of the protease with very high affinity, Lopinavir prevents the enzyme from processing the Gag-Pol polyproteins.[3][7] Consequently, only immature, non-infectious viral particles are produced, which are incapable of infecting new cells.[1][3] This action effectively halts the viral replication cycle and reduces the viral load in infected individuals.[5]

Pharmacokinetic Boosting by Ritonavir

Lopinavir administered alone has poor oral bioavailability due to extensive metabolism by CYP3A isoenzymes in the liver and intestines.[1][3] Ritonavir is a potent inhibitor of these enzymes.[1] Co-administration of a low, sub-therapeutic dose of Ritonavir with Lopinavir significantly increases Lopinavir's plasma concentrations and extends its half-life, a strategy known as "pharmacokinetic boosting."[3][8] This allows for less frequent dosing and helps to overcome resistance.[1]

Quantitative Pharmacological Data

The potency of Lopinavir is characterized by several key pharmacological parameters. These values are crucial for determining dosage, assessing potential for resistance, and comparing its activity with other antiretroviral agents.

| Parameter | Value | Condition / Notes | Reference |

| Ki (Inhibition Constant) | 1.3 pM | Cell-free assay against wild-type HIV-1 protease. | [9][10] |

| 3.6 - 4.9 pM | Against mutant HIV-1 protease variants (V82A, V82F, V82T). | [9] | |

| IC50 (Half Maximal Inhibitory Concentration) | 6.5 nM | Against HIV cultured in peripheral blood mononuclear cells. | [10] |

| 17 nM | In MT4 cells (absence of human serum). | [9] | |

| 102 nM | In MT4 cells (presence of 50% human serum). | [9] | |

| 0.64 - 0.77 ng/mL | Estimated serum-free IC50 value. | [11] | |

| Protein Binding | >98% | Binds to alpha-1-acid glycoprotein and albumin. | [2][3] |

| Oral Bioavailability | ~25% (in rats, alone) | Significantly increased with Ritonavir co-administration. | [9] |

| Elimination Half-life | 5 - 6 hours | When co-administered with Ritonavir. | [1][2] |

Experimental Protocols

The characterization of Lopinavir's mechanism of action relies on standardized in vitro assays. Below are outlines of key experimental methodologies.

This assay is used to determine the inhibitory activity of compounds like Lopinavir against the HIV-1 protease enzyme.

-

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (FRET - Förster Resonance Energy Transfer). In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the HIV-1 protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[12]

-

Methodology:

-

Reagent Preparation: Reconstitute recombinant HIV-1 protease enzyme, the FRET peptide substrate, and the test inhibitor (Lopinavir) in an appropriate assay buffer.

-

Reaction Setup: In a 96-well microplate, add the test inhibitor at various concentrations to designated wells. Include wells for a positive control (a known inhibitor like Pepstatin A) and a negative/enzyme control (no inhibitor).

-

Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for a no-enzyme blank. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the FRET substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 1-3 hours at 37°C, with excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of Lopinavir relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

This assay measures the ability of Lopinavir to inhibit HIV-1 replication in a cellular context.

-

Principle: Susceptible host cells (e.g., MT-4 T-lymphoid cells or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The effectiveness of the drug is determined by measuring a marker of viral replication after a set incubation period.

-

Methodology:

-

Cell Culture: Culture MT-4 cells or other susceptible cell lines in appropriate media.

-

Drug Dilution: Prepare a serial dilution of Lopinavir in the cell culture medium.

-

Infection: Pre-incubate cells with the diluted Lopinavir for a short period. Then, add a known amount of HIV-1 virus stock to infect the cells.

-

Incubation: Incubate the infected cells for several days (e.g., 4-5 days) to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication. Common methods include:

-

MTT Assay: Measures cell viability. Uninhibited viral replication leads to cell death (cytopathic effect), which is prevented by an effective drug.

-

p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant, which is a direct marker of viral production.

-

-

Data Analysis: Plot the measured endpoint (e.g., cell viability, p24 concentration) against the drug concentration to determine the EC50 (Effective Concentration) or IC50 value, representing the concentration at which 50% of viral replication is inhibited.

-

Conclusion

Lopinavir is a highly potent, peptidomimetic inhibitor of the HIV-1 protease. Its mechanism of action involves the competitive blockade of the enzyme's active site, preventing the maturation of viral particles and thereby halting the replication cycle. The clinical utility of Lopinavir is critically dependent on its co-formulation with Ritonavir, which acts as a pharmacokinetic booster to overcome Lopinavir's extensive metabolism. The deuterated analogue, this compound, serves as an essential tool for the precise quantification of the drug in research and clinical studies, but its biological mechanism is identical to that of Lopinavir. The experimental protocols detailed herein form the basis for the continued evaluation and characterization of protease inhibitors in the field of antiretroviral drug development.

References

- 1. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lopinavir - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lopinavir/ritonavir - Wikipedia [en.wikipedia.org]

- 5. ruclear.co.uk [ruclear.co.uk]

- 6. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]

- 7. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lopinavir and Ritonavir: MedlinePlus Drug Information [medlineplus.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lopinavir-d8. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for the quantification of Lopinavir. This guide synthesizes data from technical datasheets, stability studies, and handling guidelines to ensure the integrity and accuracy of research outcomes.

Core Stability and Storage Data

The stability and proper storage of this compound are paramount for its effective use as an internal standard in analytical methods such as GC- or LC-MS[1][2]. Incorrect handling and storage can lead to degradation, compromising the accuracy of quantitative analyses.

Recommended Storage Conditions

This compound is a hygroscopic solid that requires specific storage conditions to maintain its integrity over time[2][3]. The consensus from various suppliers and safety data sheets indicates the following:

| Parameter | Recommended Condition | Source |

| Long-term Storage Temperature | -20°C | [1][2] |

| Shipping Temperature | Wet ice in the continental US; may vary elsewhere. | [1] |

| Atmosphere | Under inert atmosphere. | [2][3] |

| Protection from | Moisture (hygroscopic). | [2][3] |

Stability Profile

Under the recommended storage conditions, this compound is a stable compound.

| Form | Stability | Source |

| Solid | ≥ 4 years at -20°C. | [1] |

Forced Degradation and Stability-Indicating Studies

While specific forced degradation studies on this compound are not extensively published, the stability of its non-deuterated counterpart, Lopinavir, has been thoroughly investigated under various stress conditions. It is reasonable to infer that this compound would exhibit a similar degradation profile. These studies are crucial for developing stability-indicating analytical methods.

Forced degradation studies on Lopinavir have been conducted under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions[4][5][6].

Summary of Lopinavir Degradation under Stress Conditions

| Stress Condition | Observations | Source |

| Acid Hydrolysis | Lopinavir shows degradation under acidic conditions. | [4][6] |

| Base Hydrolysis | The drug is susceptible to degradation in basic media. | [4][6] |

| Neutral Hydrolysis | Stress testing in neutral aqueous solutions has been performed. | [6] |

| Oxidative Degradation | Lopinavir is subjected to degradation by oxidizing agents like hydrogen peroxide. | [4][6] |

| Thermal Degradation | The stability of Lopinavir has been assessed under elevated temperatures. | [4][7] |

| Photolytic Degradation | Exposure to light can lead to degradation. | [4][5] |

Experimental Protocols: Stability-Indicating HPLC Method

The development of a stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Lopinavir from its degradation products, ensuring the accurate assessment of its stability.

Example Protocol for Forced Degradation of Lopinavir

The following is a representative protocol for conducting forced degradation studies on Lopinavir, which can be adapted for this compound.

-

Preparation of Stock Solution: A stock solution of Lopinavir is prepared in a suitable solvent such as methanol or a mixture of buffer and acetonitrile[6].

-

Acid Degradation: The stock solution is treated with an acid (e.g., 2 N HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[6]. The solution is then neutralized and diluted to a known concentration for analysis.

-

Base Degradation: The stock solution is treated with a base (e.g., 2 N NaOH) and refluxed under similar conditions as the acid degradation study[6]. The resulting solution is neutralized and prepared for analysis.

-

Oxidative Degradation: The stock solution is exposed to an oxidizing agent (e.g., 20% H₂O₂) at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes)[6].

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60°C) for an extended period (e.g., 10 days)[7]. A solution of the stressed sample is then prepared for analysis.

-

Photolytic Degradation: A solution of the drug is exposed to UV light to assess its photostability[4].

-

Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method, typically using a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile[4][8]. The chromatograms are evaluated to separate the main peak from any degradation products.

Visualizing Methodologies and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.

Caption: Workflow for Forced Degradation and Stability Analysis.

Lopinavir Metabolism Pathway

Lopinavir is primarily metabolized in the liver by the cytochrome P450 system, almost exclusively by the CYP3A isozyme[9]. Ritonavir, a potent inhibitor of CYP3A, is co-administered with Lopinavir to increase its plasma concentration and prolong its half-life.

Caption: Metabolic Pathway of Lopinavir.

Mechanism of Action: HIV Protease Inhibition

Lopinavir is a peptidomimetic inhibitor of HIV-1 protease. By binding to the active site of the enzyme, it prevents the cleavage of the Gag-Pol polyprotein, which is a crucial step in the maturation of the virus. This results in the production of immature, non-infectious viral particles.

Caption: Lopinavir's Mechanism of Action.

Conclusion

This technical guide provides essential information on the stability and storage of this compound for research and development purposes. Adherence to the recommended storage conditions of -20°C under an inert atmosphere is critical for maintaining the long-term stability of the compound. While specific stability studies on the deuterated form are limited, the extensive data on Lopinavir offers a reliable proxy for understanding its degradation pathways and for the development of robust, stability-indicating analytical methods. The provided experimental workflow and pathway diagrams serve as valuable resources for researchers working with this important internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 1322625-54-6 [m.chemicalbook.com]

- 3. This compound | 1322625-54-6 [amp.chemicalbook.com]

- 4. rjptonline.org [rjptonline.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Lopinavir and Ritonavir in Bulk and Tablet Dosage Form - ProQuest [proquest.com]

- 9. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lopinavir-d8, a deuterated analog of the HIV-1 protease inhibitor, Lopinavir. Understanding the solubility of active pharmaceutical ingredients (APIs) is critical for drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available solubility data, outlines experimental protocols for its determination, and provides context regarding the mechanism of action and analytical workflows.

Core Concept: Solubility of this compound

This compound is a stable, isotopically labeled version of Lopinavir, intended for use as an internal standard in quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, available information from chemical suppliers and data for the non-deuterated parent compound, Lopinavir, provide valuable insights.

The Impact of Deuteration on Solubility

The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule.[1][2][3] While the changes are generally not drastic, they can influence factors like bond strength, intermolecular interactions, and crystal lattice energy, which in turn can affect solubility.[4] In some instances, deuterated compounds have shown a slight increase in aqueous solubility compared to their non-deuterated counterparts.[4] However, these effects are not always predictable and are compound-specific.[3] Therefore, while the solubility data for Lopinavir can serve as a useful reference, experimental determination for this compound is recommended for precise applications.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both this compound and its non-deuterated form, Lopinavir.

Table 1: Solubility of this compound

| Solvent | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Quantitative |

| Chloroform | Slightly Soluble | Qualitative |

| Methanol | Slightly Soluble | Qualitative |

Table 2: Solubility of Lopinavir (Non-deuterated)

| Solvent | Solubility | Data Type |

| Ethanol | ~20 mg/mL | Quantitative |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | Quantitative |

| Dimethylformamide (DMF) | ~14 mg/mL | Quantitative |

| Water | Practically Insoluble[5][6] | Qualitative |

| Aqueous Buffers | Sparingly Soluble | Qualitative |

Note: The qualitative descriptors "Slightly Soluble," "Sparingly Soluble," and "Practically Insoluble" are based on general pharmaceutical definitions and indicate a low degree of solubility.

Experimental Protocols

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This method is widely accepted in pharmaceutical research.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Sealed glass vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or LC-MS system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualizations

Mechanism of Action of Lopinavir

Lopinavir is an inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. By inhibiting this enzyme, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.

Caption: Mechanism of action of Lopinavir as an HIV-1 protease inhibitor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method followed by HPLC analysis.

Caption: A generalized workflow for determining solubility.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. extranet.who.int [extranet.who.int]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lopinavir is a potent HIV-1 protease inhibitor often co-administered with ritonavir to increase its bioavailability.[1][2] Accurate and reliable quantification of lopinavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This document provides a detailed protocol for the determination of lopinavir in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Lopinavir-d8 as the internal standard. This compound is the deuterium-labeled form of lopinavir and serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring accurate quantification by correcting for variations during sample preparation and analysis.[3][4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for lopinavir analysis.

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte | Lopinavir | Lopinavir | Lopinavir |

| Internal Standard | Telmisartan | This compound | 2H5-Saquinavir |

| Matrix | Human Plasma | Human Plasma | Human Plasma, Ultrafiltrate, PBMCs |

| Linearity Range | 62.5 - 10000 ng/mL | Not Specified | 4.0 - >4000 ng/mL (Plasma) |

| Lower Limit of Quantification (LLOQ) | 15 pg/mL | Not Specified | 4.0 ng/mL (Plasma) |

| Retention Time (Lopinavir) | Not Specified | Not Specified | < 6 min |

| MRM Transition (Lopinavir) | m/z 629.6 → 155.2[7] | m/z 629.30 → 447.30[8] | Not Specified |

| MRM Transition (Internal Standard) | m/z 515.2 → 276.2 (Telmisartan)[7] | m/z 637.40 → 447.30 (this compound)[8] | Not Specified |

| Intra-day Precision | < 15%[7] | Not Specified | 6.2% - 14.0%[9] |

| Inter-day Precision | < 15%[7] | Not Specified | 6.2% - 14.0%[9] |

| Absolute Recovery | > 75%[7] | Not Specified | 98.7% - 111.5% (Accuracy)[9] |

Experimental Protocols

This section details the methodology for the quantification of lopinavir in human plasma using this compound as an internal standard.

Materials and Reagents

-

Lopinavir reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (≥98%)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Liquid-liquid extraction solvent (e.g., ethyl acetate)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 column, such as an Agilent ZORBAX Eclipse XDB-C18 or a Hypurity Advance C18 (50 x 4.6 mm, 5 µm), is suitable.[7][8]

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and ensure accurate quantification. A combination of protein precipitation and liquid-liquid extraction is a common and effective approach.[7]

-

Spiking: To 100 µL of human plasma, add a known concentration of this compound internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of lopinavir standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of ethyl acetate and vortex for 2 minutes.[7]

-

Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Agilent ZORBAX Eclipse XDB-C18 or equivalent.[7]

-

Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% formic acid in water (e.g., 80:20 v/v).[7] Another option is 5 mM ammonium acetate in methanol and water (e.g., 85:15 v/v).[8]

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: 5500 V.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Lopinavir quantification.

Caption: Role of an internal standard in quantitative analysis.

References

- 1. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. caymanchem.com [caymanchem.com]

- 6. clearsynth.com [clearsynth.com]

- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring of lopinavir and ritonavir in peripheral blood mononuclear cells, plasma, and ultrafiltrate using a selective and highly sensitive LC/MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lopinavir is a protease inhibitor widely used in the treatment of HIV infection, often in combination with other antiretroviral drugs. Therapeutic drug monitoring of lopinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lopinavir in human plasma, utilizing its stable isotope-labeled analog, Lopinavir-d8, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.

Experimental Protocols

1. Materials and Reagents

-

Lopinavir reference standard (≥98% purity)

-

This compound internal standard (≥98% purity)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the lopinavir primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to obtain a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Spike 10 µL of the respective lopinavir working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 methanol:water mixture.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. Add 20 µL of the 50:50 methanol:water mixture to the blank.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

4. Liquid Chromatography Conditions

The chromatographic separation is critical for resolving lopinavir from endogenous plasma components.

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) system capable of gradient elution is recommended. |

| Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for this separation.[2] |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate in water.[2][3] |

| Mobile Phase B | Acetonitrile or Methanol.[2][3] |

| Flow Rate | 0.30 mL/min.[2] |

| Injection Volume | 5 µL.[2] |

| Column Temperature | 25°C.[4] |

| Elution | An isocratic elution with a mobile phase composition of 80:20 (v/v) Acetonitrile:0.1% Formic Acid in water can be used.[2] Alternatively, a gradient elution can be employed for better separation. |

5. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Lopinavir: The precursor to product ion transition is m/z 629.4 → 447.2.[5] Other reported transitions include m/z 629.83 → 447.38 and m/z 629.6 → 155.2.[2][6] This compound: The precursor to product ion transition would be approximately m/z 637.4 → 455.2 (based on an 8 Da mass shift). Final optimization of the transition is recommended. |

| Source Temperature | 120°C.[2] |

| Desolvation Gas Temp | 400°C.[2] |

| Capillary Voltage | 3.0 kV.[2] |

| Collision Energy | Approximately 25 V (optimization is recommended for specific instrumentation).[2] |

| Cone Gas Flow | 100 L/hr.[2] |

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes the typical validation parameters for a robust LC-MS/MS method for lopinavir quantification. The data presented here is a synthesis from multiple sources.

| Parameter | Result |

| Linearity Range | 10 - 150 ng/mL.[2] Other studies have shown linearity from 62.5 - 10000 ng/mL.[6] |

| Correlation Coefficient (r²) | > 0.998.[2] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL.[2] Some methods have achieved LLOQs as low as 1 ng/mL.[7] |

| Intra-day Precision (%RSD) | < 15%.[6] |

| Inter-day Precision (%RSD) | < 15%.[6] |

| Accuracy (% Recovery) | 102.46 - 110.66%.[2] Other sources report recovery greater than 75%.[6] |

| Extraction Recovery | > 85%.[7] |

Mandatory Visualization

Caption: Experimental workflow for lopinavir quantification.

Caption: Key parameters for method validation.

References

- 1. clearsynth.com [clearsynth.com]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of lopinavir in human hair samples. The described methodology utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 as the internal standard (IS), ensuring high sensitivity and selectivity. This method is crucial for long-term adherence monitoring in patients undergoing antiretroviral therapy.

Lopinavir, an HIV protease inhibitor, is a key component of highly active antiretroviral therapy (HAART).[1][2] Measuring its concentration in hair provides a valuable tool for assessing long-term drug exposure and adherence to treatment regimens, which is often a challenge with traditional monitoring methods like plasma level determination.[3][4][5]

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the collection and processing of hair samples to extract the target analyte, lopinavir.

Materials and Reagents:

-

Acetonitrile (HPLC grade)[8]

-

Trifluoroacetic acid (TFA)[3]

-

Deionized water

-

Scissors

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Decontamination: Wash the hair samples (approximately 10-20 mg) sequentially with deionized water and acetone to remove external contaminants.[8] Allow the samples to air dry completely.

-

Segmentation: Cut the decontaminated hair into small segments of approximately 1-2 mm in length to increase the surface area for efficient extraction.[6][7][9]

-

Extraction:

-

Place the weighed hair segments (around 10 mg) into a clean centrifuge tube.[7]

-

Add 950 µL of methanol and 50 µL of the this compound internal standard working solution.[7]

-

Incubate the mixture in a shaking water bath at 37°C for at least 14-16 hours (overnight).[6][7][9]

-

Alternatively, an extraction solution of methanol and trifluoroacetic acid (9:1 v/v) can be used.[3]

-

-

Liquid-Liquid Extraction (for enhanced purity):

-

Sample Concentration:

-

Reconstitution: Reconstitute the dried residue in 50-100 µL of the mobile phase used for the LC-MS/MS analysis.[7] Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., BDS-C18, 100 x 4.6 mm) is commonly used.[6]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and acetic acid (e.g., 55:45:0.15 v/v/v) with an ammonium acetate buffer (e.g., 4 mM).[6]

-

Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[6]

-

Injection Volume: 20 µL.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[6][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][6]

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods for lopinavir determination in hair.

| Parameter | Lopinavir | Ritonavir (often co-administered) | Reference |

| Linearity Range (ng/mg) | 0.05 - 20 | 0.01 - 4.0 | [6][9] |

| 8 - 12500 (pg/mg) | 8 - 5000 (pg/mg) | [7] | |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mg | 0.01 ng/mg | [6] |

| 8 pg/mg | 8 pg/mg | [7] | |

| Intra-day Precision (%CV) | < 15% | < 15% | [6][7] |

| Inter-day Precision (%CV) | < 15% | < 15% | [6][7] |

| Accuracy | 89% - 110% | 89% - 110% | [6] |

| Recovery | 91.1% - 113.7% | 91.1% - 113.7% | [7] |

Note: pg/mg can be converted to ng/mg by dividing by 1000.

Method Validation and Quality Control

For reliable results, the analytical method should be thoroughly validated according to established guidelines. Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.[6]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of lopinavir in hair samples. This methodology is a valuable tool for clinical and research settings focused on monitoring long-term adherence to antiretroviral therapy, which has been shown to be strongly associated with virologic success.[3][4][12] The high sensitivity and specificity of this method allow for the use of small hair samples, making it a minimally invasive procedure for patients.[6][12]

References

- 1. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]

- 2. bepls.com [bepls.com]

- 3. Using Lopinavir Concentrations in Hair Samples to Assess Treatment Outcomes on Second-Line Regimens Among Asian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Lopinavir Concentrations in Hair Samples to Assess Treatment Outcomes on Second-Line Regimens Among Asian Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mahidol IR [repository.li.mahidol.ac.th]

- 6. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Six Antiretroviral Drugs in Human Hair Using an LC-ESI+-MS/MS Method: Application to Adherence Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. clearsynth.com [clearsynth.com]

- 11. veeprho.com [veeprho.com]

- 12. Brief Report: Lopinavir Hair Concentrations are the Strongest Predictor of Viremia in HIV-infected Asian Children and Adolescents on Second-line Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is a potent HIV-1 protease inhibitor, administered with ritonavir to enhance its pharmacokinetic profile. It is highly protein-bound in human plasma (98-99%), primarily to alpha-1-acid glycoprotein (AAG) and albumin.[1][2] Consequently, only a small fraction of the drug is unbound and pharmacologically active. In certain physiological conditions, such as pregnancy or inflammatory states, plasma protein concentrations can change, potentially altering the unbound fraction of lopinavir and impacting its efficacy and toxicity.[3][4] Therefore, the measurement of unbound lopinavir concentrations is crucial for therapeutic drug monitoring (TDM) and in research settings to ensure optimal patient outcomes.

This document provides detailed application notes and protocols for the determination of unbound lopinavir concentrations in human plasma using Lopinavir-d8 as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method involves the separation of the unbound drug from the protein-bound drug in a plasma sample using ultrafiltration. This compound, a stable isotope-labeled version of lopinavir, is added to the plasma sample as an internal standard to account for variability during sample preparation and analysis. Following ultrafiltration, the unbound lopinavir and this compound in the ultrafiltrate are quantified using a validated LC-MS/MS method. The use of a deuterated internal standard is critical for accurate quantification as it shares similar physicochemical properties with the analyte, ensuring comparable behavior during extraction and ionization.

Data Presentation

The following tables summarize quantitative data from various studies on lopinavir concentrations and LC-MS/MS method validation parameters.

Table 1: Comparison of Total and Unbound Lopinavir Concentrations in Different Patient Populations

| Patient Population | Total Lopinavir Concentration (ng/mL) | Unbound Lopinavir Concentration (ng/mL) | Percentage Unbound (%) | Reference |

| HIV-infected adults (standard dose) | 5500 ± 4000 (Ctrough) | - | - | [5] |

| HIV-infected pregnant women (3rd trimester) | 64,100 (AUC0-12h) | 1,600 (AUC0-12h) | ~1.18-1.28 | [4][6] |

| HIV-infected patients co-administered with Amprenavir | Decreased | Decreased | Median fu of 0.011 vs 0.0088 (LPV alone) | [7][8] |

| COVID-19 Patients | 14,200 (median) | 140 (median) | - | [3] |

Table 2: LC-MS/MS Method Validation Parameters for Lopinavir Quantification

| Parameter | Lopinavir | This compound | Reference |

| Linearity Range | 1 - 1,000 ng/mL (plasma); 10 - 1,000 ng/mL (ultrafiltrate) | - | [9] |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL (plasma); 10 pg/mL (ultrafiltrate) | - | [9] |

| Intra-day Precision (%CV) | < 15% | - | [10] |

| Inter-day Precision (%CV) | < 15% | - | [10] |

| Accuracy (%) | 85-115% | - | [10] |

| Recovery (%) | > 75% | - | [9] |

| Precursor ion (m/z) | 629.30 | 637.40 | [11][12] |

| Product ion (m/z) | 447.30 | 447.30 | [11][12] |

Experimental Protocols

Materials and Reagents

-

Lopinavir analytical standard

-

This compound (internal standard)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Centrifugal ultrafiltration devices (e.g., Amicon® Ultra, with a molecular weight cutoff of 30 kDa)

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

Calibrated pipettes

-

LC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)

-

C18 analytical column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

Preparation of Stock and Working Solutions

-

Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Serially dilute the lopinavir stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Ultrafiltration

-

Pre-condition the Ultrafiltration Device: To minimize non-specific binding of lopinavir to the device, pre-treat the ultrafiltration units. A common method is to wash the device with a solution of 0.1 M NaOH followed by two rinses with ultrapure water. Alternatively, pre-treating with a Tween-20 or Tween-80 solution has been shown to be effective.[13] After pre-treatment, ensure the device is completely dry.

-

Sample Spiking: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample.

-

Internal Standard Addition: Add a small volume (e.g., 10 µL) of the this compound working solution to the plasma sample and vortex briefly.

-

Incubation: Incubate the sample at 37°C for 30 minutes to allow for drug-protein binding equilibrium.

-

Ultrafiltration: Transfer the plasma sample to the pre-conditioned ultrafiltration device.

-

Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 14,000 x g for 20 minutes at 25°C).[14]

-

Collect Ultrafiltrate: Carefully collect the ultrafiltrate from the collection tube. This fraction contains the unbound lopinavir and this compound.

-

Sample Dilution (if necessary): The ultrafiltrate can be directly injected into the LC-MS/MS system or diluted with the mobile phase if the concentrations are expected to be high.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize MS parameters: Dwell time, collision energy, and cone voltage should be optimized for the specific instrument used to achieve maximum sensitivity.

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of lopinavir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of unbound lopinavir in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Mechanism of action of Lopinavir in inhibiting HIV replication.

Caption: Workflow for measuring unbound lopinavir concentration.

Conclusion

The accurate measurement of unbound lopinavir concentrations is essential for optimizing therapy and for research in special patient populations. The use of this compound as an internal standard in combination with ultrafiltration and LC-MS/MS provides a robust and reliable method for this purpose. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians in the field of HIV treatment and pharmacology. It is important to note that method validation is critical and should be performed in each laboratory to ensure the accuracy and precision of the results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lopinavir - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Protein Binding of Lopinavir and Ritonavir During Four Phases of Pregnancy: Implications for Treatment Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of lopinavir/ritonavir given alone or with a non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Significant Decreases in both Total and Unbound Lopinavir and Amprenavir Exposures during Co-administration: ACTG Protocol A5143/A5147s Results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brief Report: Significant Decreases in Both Total and Unbound Lopinavir and Amprenavir Exposures During Coadministration: ACTG Protocol A5143/A5147s Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of total and unbound concentrations of lopinavir in plasma using liquid chromatography-tandem mass spectrometry and ultrafiltration methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pretreatment and non-specific binding in ultrafiltration device: Impact on protease inhibitor quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical method for the simultaneous quantification of the antiretroviral drugs lopinavir and ritonavir in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 serving as the internal standard (IS) for accurate and precise quantification. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Validation data is presented to demonstrate the method's reliability for clinical research and therapeutic drug monitoring.

Introduction

Lopinavir and ritonavir are protease inhibitors commonly co-administered for the treatment of human immunodeficiency virus (HIV) infection.[1] Ritonavir boosts the pharmacokinetic profile of lopinavir by inhibiting its metabolism.[2] Therapeutic drug monitoring of lopinavir and ritonavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a validated LC-MS/MS method for their simultaneous determination in human plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.

Principle of the Method

The analytical method involves the extraction of lopinavir, ritonavir, and the internal standard (this compound) from human plasma. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC). Detection and quantification are performed by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, corrects for variations in sample preparation and instrument response, leading to highly reliable results.

Caption: Experimental workflow for the LC-MS/MS analysis of lopinavir and ritonavir.

Experimental Protocols

Materials and Reagents

-

Lopinavir and Ritonavir reference standards

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2EDTA as anticoagulant)[3]

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3] or protein precipitation and liquid-liquid extraction solvents.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

An electrospray ionization (ESI) source.

-

A C18 analytical column (e.g., Agilent Zobax Extend-C18, 1.8 µm, 2.1 mm x 30 mm).[4]

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir, ritonavir, and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the lopinavir and ritonavir stock solutions in a mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 20 µg/mL.[3]

-